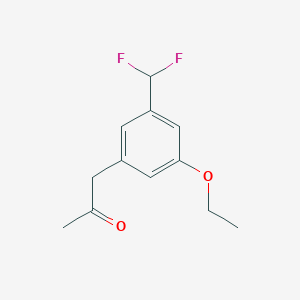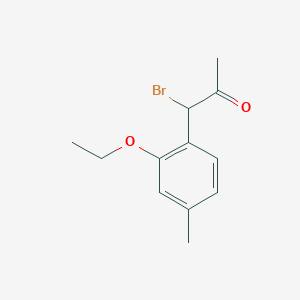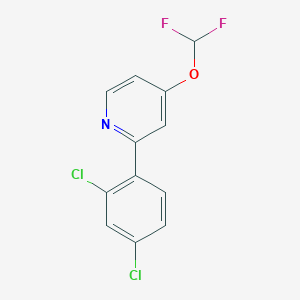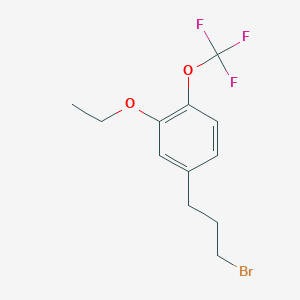![molecular formula C7H15Cl2FN2 B14045376 (7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride CAS No. 2940869-58-7](/img/structure/B14045376.png)
(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride is a synthetic organic compound It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available compounds, which undergo a series of transformations including cyclization, fluorination, and hydrogenation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, safety, and environmental impact. Key considerations would include the availability of raw materials, the efficiency of the reaction steps, and the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the fluorine atom or other parts of the molecule.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a variety of halogenated or functionalized analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its fluorinated structure could influence its binding affinity and specificity for certain proteins or enzymes.
Medicine
In medicinal chemistry, this compound might be investigated for its pharmacological properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In industry, this compound could be used in the production of specialty chemicals or as a precursor for advanced materials. Its unique properties might make it suitable for applications in electronics, coatings, or polymers.
Wirkmechanismus
The mechanism of action of (7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom could play a crucial role in these interactions by influencing the compound’s electronic properties and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride include other fluorinated heterocycles and pyrazine derivatives. Examples might include:
- 7-fluoro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- 7-chloro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
- 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom. These features can significantly influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
2940869-58-7 |
|---|---|
Molekularformel |
C7H15Cl2FN2 |
Molekulargewicht |
217.11 g/mol |
IUPAC-Name |
(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H13FN2.2ClH/c8-6-3-7-4-9-1-2-10(7)5-6;;/h6-7,9H,1-5H2;2*1H/t6-,7+;;/m0../s1 |
InChI-Schlüssel |
QEPKJBTUTOXIBN-AUCRBCQYSA-N |
Isomerische SMILES |
C1CN2C[C@H](C[C@@H]2CN1)F.Cl.Cl |
Kanonische SMILES |
C1CN2CC(CC2CN1)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl](/img/structure/B14045329.png)

![(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B14045337.png)

![8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B14045351.png)



![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)

